BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Hydroxyethyl
Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

Cat. No.: B041798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxyethyl benzoate (CAS No. 94-33-7), a compound with applications in chemical
synthesis and as a potential bioactive agent. This document is intended to serve as a core
reference for researchers and professionals involved in drug development and analytical
sciences, offering detailed spectroscopic data and standardized experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR)
spectroscopy for 2-Hydroxyethyl benzoate.

'H NMR Spectroscopy Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 2-Hydroxyethyl benzoate.
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

2H, Ar-H (ortho to
7.93 d 7.6

C=0)

1H, Ar-H (para to
7.44 - 7.36 m

C=0)

2H, Ar-H (meta to
7.30-7.23 m

C=0)
4.31-4.27 m 2H, -OCH2-
3.82-3.77 m 2H, -CH20H
3.55 S 1H, -OH

Solvent: CDCIs. The data is compiled from publicly available spectral databases.

B3C NMR Spectroscopy Data

Table 2: 3C NMR Chemical Shifts for 2-Hydroxyethyl benzoate.

Chemical Shift (8) ppm Assighment

167.0 C=0 (Ester)

133.1 Ar-C (para to C=0)

129.6 Ar-C (ipso)

128.3 Ar-C (ortho & meta to C=0)
66.5 -OCH2-

60.8 -CH20H

Solvent: CDCIls. The data is compiled from publicly available spectral databases.

Mass Spectrometry Data
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Table 3: Mass Spectrometry (Electron lonization) Fragmentation Data for 2-Hydroxyethyl

benzoate.

mlz Relative Intensity (%) Puta-ttive Fragment
Assignment

166 ~20 [M]* (Molecular lon)

148 ~5 [M - H20]*

122 ~80 [CeHsCOOH]*

105 100 [CeHsCO]* (Base Peak)

77 ~60 [CeHs]*

51 ~30 [CaHs]*

Source: NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of a

benzoate ester.

FT-IR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for 2-Hydroxyethyl benzoate.

Wavenumber . . . .

(cm-1) Intensity Vibrational Mode Functional Group
~3400 Broad, Strong O-H Stretch Hydroxyl (-OH)
~3060 Medium C-H Stretch Aromatic

~2950, ~2880 Medium C-H Stretch Aliphatic (-CH2-)
~1720 Strong C=0 Stretch Ester

~1600, ~1450 Medium to Weak C=C Stretch Aromatic Ring
~1270 Strong C-O Stretch Ester

~1100 Strong C-O Stretch Alcohol
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Note: The FT-IR data is based on characteristic absorption frequencies for the functional
groups present in 2-Hydroxyethyl benzoate and may vary slightly based on the experimental
conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 2-Hydroxyethyl benzoate in approximately 0.6-0.7 mL of deuterated
chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.

Instrumentation:

e A standard 300, 400, or 500 MHz NMR spectrometer is typically used.

e 1H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon
spectrum. A larger number of scans is typically required due to the lower natural abundance
of the 13C isotope. The spectral width should encompass the expected range for organic
molecules (e.g., 0-200 ppm).

Mass Spectrometry (Electron lonization)

Sample Introduction:
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A dilute solution of 2-Hydroxyethyl benzoate in a volatile organic solvent (e.g., methanol or
dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through
a gas chromatograph (GC-MS).

Instrumentation:

A mass spectrometer equipped with an electron ionization (El) source is used.

lonization: The sample molecules are bombarded with a beam of electrons, typically with an
energy of 70 eV, causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

FT-IR Spectroscopy

Sample Preparation:

Liquid Film (for molten sample): As 2-Hydroxyethyl benzoate can be a low-melting solid or
an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride
(NaCl) plates.

KBr Pellet (for solid sample): A small amount of the solid sample is ground with dry KBr
powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the
ATR crystal.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The sample is placed in the path of the infrared beam. The instrument
records an interferogram, which is then mathematically converted to a spectrum
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(transmittance or absorbance vs. wavenumber) via a Fourier transform. A background
spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from
the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound such as 2-Hydroxyethyl benzoate.
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Caption: Spectroscopic Analysis Workflow for 2-Hydroxyethyl Benzoate.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyethyl Benzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041798#spectroscopic-data-of-2-hydroxyethyl-
benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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